

Application Notes and Protocols for HPLC Detection of Mavoglurant Racemate in Plasma

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Compound of Interest		
Compound Name:	Mavoglurant racemate	
Cat. No.:	B1139316	Get Quote

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Introduction

Mavoglurant (AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), which has been investigated for the treatment of various neurological and psychiatric disorders. As a chiral molecule, the stereoselective pharmacokinetics of its enantiomers are of significant interest in drug development to understand their individual contributions to efficacy and safety. This document provides detailed high-performance liquid chromatography (HPLC) methods for the quantitative analysis of Mavoglurant in plasma. A validated achiral method for the determination of total Mavoglurant is presented, alongside a proposed method for the chiral separation of its enantiomers.

Achiral Analysis of Mavoglurant in Human Plasma

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mavoglurant in human plasma has been validated and published.[1][2] This method is suitable for pharmacokinetic studies requiring the measurement of total drug concentration.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the validated achiral LC-MS/MS method for Mavoglurant in human plasma.[1][2]



Parameter	Value
Linearity Range	2.00 - 2500 ng/mL
Lower Limit of Quantification (LLOQ)	2.00 ng/mL
Precision (RSD%)	≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)	Within ± 15% (± 20% at LLOQ)
Absolute Recovery	High
Anticoagulant	Sodium Heparin (also tested with Lithium Heparin and K3EDTA)

Experimental Protocol: Achiral LC-MS/MS Method

This protocol is based on the validated method by Jakab et al. (2013).[1][2]

- 1. Sample Preparation (Protein Precipitation)
- Thaw frozen human plasma samples at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- To 50 μ L of plasma, add 200 μ L of a suitable organic solvent (e.g., acetonitrile or methanol) containing the internal standard.
- Vortex the mixture for approximately 1 minute to precipitate proteins.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes.
- Transfer the supernatant to a clean tube or a 96-well plate for analysis.
- 2. Chromatographic Conditions
- HPLC System: A validated high-performance liquid chromatography system.
- Column: Cosmosil 5 C18, 150 x 4.6 mm, 5 μm.[1][2]



Column Temperature: 40 ± 0.5 °C.[1][2]

Mobile Phase: 0.1% (v/v) Acetic Acid in Water / Methanol (10:90, v/v).[1][2]

Flow Rate: 1.0 mL/min.[1][2]

Injection Volume: 10 μL.

3. Mass Spectrometric Detection

Mass Spectrometer: A tandem mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2]

Detection Mode: Multiple Reaction Monitoring (MRM).[1][2]

 MRM Transitions: Specific precursor-to-product ion transitions for Mavoglurant and the internal standard should be optimized.

Experimental Workflow: Achiral Analysis

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References

- 1. Validation of an LC-MS/MS method for the quantitative determination of mavoglurant (AFQ056) in human plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method for the quantitative determination of Mavoglurant (AFQ056) in human plasma OAK Open Access Archive [oak.novartis.com]
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